

"structure-activity relationship (SAR) of 5-(substituted)furan-2-carboxylic acids"

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Compound of Interest

Compound Name: 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

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The Furan-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

A Technical Guide to the Structure-Activity Relationship of 5-(Substituted)furan-2-carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

The furan-2-carboxylic acid core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. The inherent electronic properties of the furan ring, coupled with the synthetic tractability of the carboxylic acid and the C5 position, provide a rich landscape for chemical modification and optimization of biological activity.^{[1][2]} This technical guide delves into the structure-activity relationships (SAR) of 5-(substituted)furan-2-carboxylic acid derivatives, offering a comprehensive overview of their anticancer, antibacterial, and urotensin-II receptor antagonist activities. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support researchers in this dynamic field.

Anticancer Activity: Targeting Cellular Proliferation

Substituted furan-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes.^{[3][4]} The nature of the substituent at the 5-position of the

furan ring plays a critical role in determining the cytotoxic potency and selectivity of these compounds.[2][5]

Structure-Activity Relationship

The anticancer activity of 5-(substituted)furan-2-carboxylic acids is profoundly influenced by the electronic and steric properties of the C5-substituent. A general trend observed is that the introduction of aromatic or heteroaromatic moieties at this position can enhance cytotoxic effects. For instance, furan-fused chalcones have emerged as a promising class of antiproliferative agents.[5] The strategic placement of electron-withdrawing groups on these aromatic rings can further potentiate activity.[1]

In a study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the amination of the 5-hydroxymethyl group and subsequent acylation were found to be important for anticancer activity. Specifically, the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited the most potent biological activity against the HeLa cell line.[6] This highlights the importance of a nitrogen-containing substituent at the 5-position for enhancing cytotoxicity.

Table 1: Anticancer Activity of 5-(Substituted)furan-2-carboxylic Acid Derivatives

Compound ID	5-Substituent	Cell Line	IC50 (µg/mL)	Reference
1	-CH ₂ OH	HeLa	>100	[6]
2	-CHO	HeLa	>100	[6]
3	-CH ₂ -NH-(CH ₂) ₂ - Indole	HeLa	62.37	[6]
4	-COOH	HeLa	>100	[6]

Antibacterial Activity: Combating Microbial Resistance

The furan scaffold is a well-established pharmacophore in the design of antibacterial agents.[7][8] The nitrofurans, for example, are a class of antibiotics where the furan ring is crucial for their mechanism of action, which involves the reduction of the nitro group to generate reactive

intermediates that damage bacterial DNA.^[1] For 5-(substituted)furan-2-carboxylic acids, the nature of the C5 substituent is a key determinant of their antibacterial spectrum and potency.^[9] ^[10]

Structure-Activity Relationship

Studies have shown that the introduction of specific substituents at the 5-position can confer significant antibacterial activity. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has been reported to exhibit interesting antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against *Staphylococcus aureus*.^[6] Further derivatization of this core structure has revealed important SAR insights. The tryptamine and acyl protection of the primary alcohol at the C5 position are crucial for antibacterial activity. The amide derivative of (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate showed lower activity compared to the amine, indicating the importance of the basic nitrogen for antibacterial action.^[6]

Table 2: Antibacterial Activity of 5-(Substituted)furan-2-carboxylic Acid Derivatives

Compound ID	5-Substituent	Bacterial Strain	MIC (µg/mL)	Reference
1	-CH ₂ OH	<i>S. aureus</i>	1.00	[6]
3	-CH ₂ -NH-(CH ₂) ₂ - Indole	<i>B. subtilis</i>	250.00	[6]
3	-CH ₂ -NH-(CH ₂) ₂ - Indole	<i>E. coli</i>	250.00	[6]

Urotensin-II Receptor Antagonism: A Target for Cardiovascular Disease

The urotensin-II (U-II) receptor (UT receptor) is a G-protein coupled receptor that, upon activation by its endogenous ligand U-II, mediates potent vasoconstriction.^[11] This has implicated the U-II/UT system in the pathophysiology of cardiovascular diseases, making UT receptor antagonists a promising therapeutic strategy.^{[12][13][14]} A series of 5-aryl-furan-2-carboxamide derivatives have been identified as highly potent UT receptor antagonists.^[12]

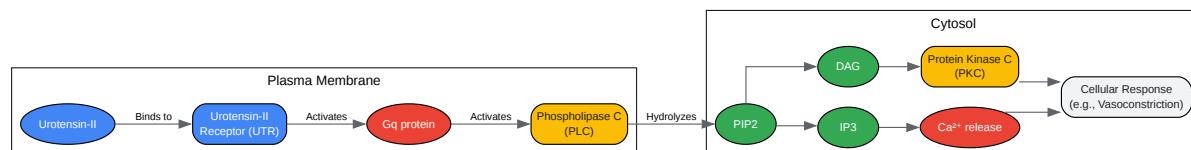
Structure-Activity Relationship

A systematic investigation into 5-aryl-furan-2-carboxamides revealed critical SAR for UT receptor antagonism. The core structure consists of a 5-arylfuran-2-carboxamide moiety linked to a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group. The nature of the substituents on the C5-aryl ring significantly impacts the antagonist potency. The investigation of various aryl ring substituents led to the discovery that a 3,4-difluorophenyl analog was a highly potent UT antagonist with an IC₅₀ value of 6 nM.[12] This suggests that electron-withdrawing fluorine atoms at the meta and para positions of the phenyl ring are favorable for high-affinity binding to the UT receptor.

Table 3: Urotensin-II Receptor Antagonist Activity of 5-Aryl-furan-2-carboxamide Derivatives

Compound ID	5-Aryl Substituent	IC ₅₀ (nM)	Reference
1a	Phenyl	54	[12]
1b	4-Fluorophenyl	25	[12]
1c	3-Fluorophenyl	18	[12]
1d	2-Fluorophenyl	89	[12]
1y	3,4-Difluorophenyl	6	[12]

Below is a diagram illustrating the general signaling pathway of the Urotensin-II receptor.



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Caption: Urotensin-II Receptor Signaling Pathway.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[15\]](#)[\[16\]](#)[\[17\]](#)

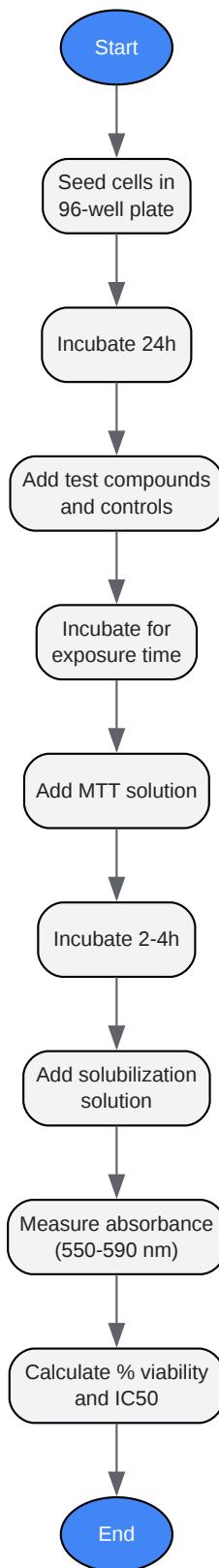
Materials:

- Mammalian cell line of interest (e.g., HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or isopropanol)
- 96-well microtiter plates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of $1-3 \times 10^5$ cells/mL (100 μ L per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[\[16\]](#)
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, remove the treatment medium and add 50 μ L of MTT solution to each well. Incubate for 2-4 hours at 37°C.[\[16\]](#)

- Formazan Solubilization: Carefully remove the MTT solution and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[\[16\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).



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Caption: General workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

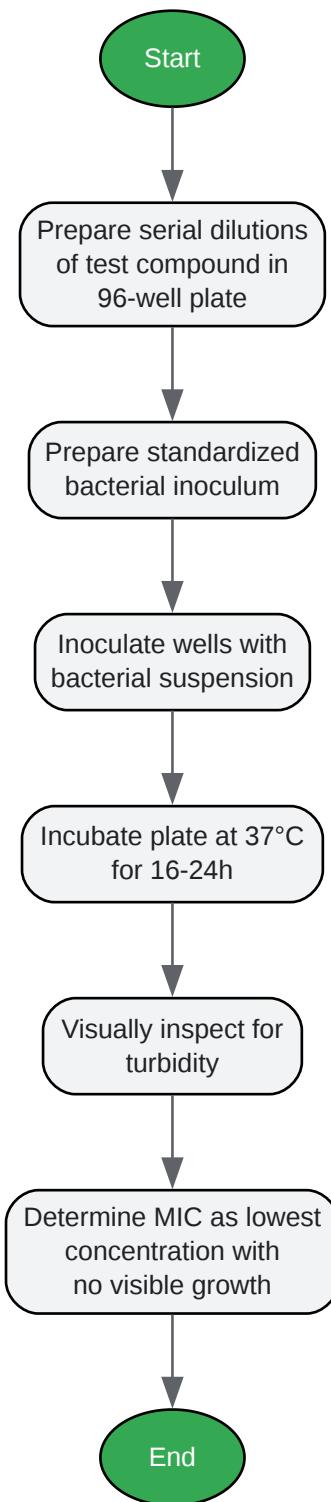
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Bacterial strain of interest (e.g., *S. aureus*)
- Mueller-Hinton Broth (MHB) or Agar (MHA)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1-2 \times 10^8$ CFU/mL)[\[22\]](#)

Procedure (Broth Microdilution):

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in a 96-well plate.[\[20\]](#) The final volume in each well should be 50 μ L.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.[\[19\]](#)[\[21\]](#)
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, except for the sterility control well (which contains only MHB). Include a growth control well (MHB with inoculum but no compound).
- Incubation: Incubate the plate at 37°C for 16-24 hours.[\[19\]](#)
- Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[\[19\]](#)



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Caption: General workflow for the broth microdilution MIC assay.

Urotensin-II Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the UT receptor, providing a measure of its binding affinity (Ki).[23][24]

Materials:

- Cell membranes expressing the human or rat UT receptor
- Radioligand (e.g., [¹²⁵I]-hU-II)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Test compounds
- Non-specific binding control (e.g., unlabeled urotensin-II)
- Glass fiber filters
- Scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or non-specific binding control.
- Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound (the concentration that inhibits 50%

of the specific binding of the radioligand) and then calculate the K_i value using the Cheng-Prusoff equation.

Conclusion

The 5-(substituted)furan-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive body of research highlights the critical role of the C5-substituent in modulating biological activity across a range of therapeutic targets. By leveraging the SAR insights and experimental protocols detailed in this guide, researchers can more effectively design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. Further exploration of this versatile chemical space is warranted to unlock its full therapeutic potential.

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